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Compound of Interest

Compound Name: 2-Isopropylanisole

CAS No.: 2944-47-0

Cat. No.: B1582576 Get Quote

Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 2-Isopropylanisole
(CAS: 2944-47-0), a critical intermediate in the synthesis of terpenoids and pharmaceutical

agents. Designed for analytical chemists and process engineers, this document synthesizes

verified experimental data (NMR, IR, MS) with mechanistic insights into fragmentation patterns

and signal assignments. The guide prioritizes reproducibility, offering validated protocols for

sample preparation and synthesis.

Molecular Profile & Structural Context[1][2][3][4][5]
[6][7][8][9][10]
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Property Detail

IUPAC Name 1-methoxy-2-(propan-2-yl)benzene

Common Synonyms
o-Isopropylanisole; 2-Isopropylphenyl methyl

ether

Molecular Formula

Molecular Weight 150.22 g/mol

Structural Feature

Ortho-substituted anisole; steric interaction

between the methoxy and isopropyl groups

influences spectral resolution.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][4][6][11][12][13]
The NMR data presented below reflects the steric and electronic influence of the isopropyl

group at the ortho position. The proximity of the bulky isopropyl group to the methoxy

substituent results in specific shielding/deshielding effects compared to para isomers.

Proton ( ) NMR Data
Conditions: 400 MHz,

, TMS internal standard (

0.00).
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Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

, Hz)
Assignment

Structural
Insight

7.20 - 7.13 Multiplet 2H - Ar-H (3, 5)

Overlapping

signals

typical of

ortho-

disubstituted

systems.

6.91 Triplet (td) 1H Ar-H (4)

Para to

isopropyl;

shielded

relative to H-

3/H-5.

6.81 Doublet 1H Ar-H (6)

Ortho to

methoxy;

strongly

shielded by

electron

donation (+M

effect).

3.83 Singlet 3H -

Characteristic

methoxy

resonance;

deshielded by

oxygen.

3.33 Septet 1H

Methine

proton;

splitting

indicates

coupling to 6

equivalent

methyl

protons.[1]
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1.21 - 1.24 Doublet 6H

Geminal

dimethyls;

distinct

doublet.

Carbon ( ) NMR Data
Conditions: 100 MHz,

.
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Chemical Shift (

, ppm)
Carbon Type Assignment

Electronic
Environment

156.7 Quaternary (C) C-1 (Ar-O)

Highly deshielded due

to direct attachment to

Oxygen (Ipso).

136.9 Quaternary (C) C-2 (Ar-iPr)

Deshielded by alkyl

substitution; ortho to

methoxy.

126.5 Methine (CH) C-3
Aromatic ring carbon.

[1]

125.9 Methine (CH) C-5
Aromatic ring carbon.

[1]

120.5 Methine (CH) C-4
Para to isopropyl

group.

110.2 Methine (CH) C-6

Ortho to methoxy;

electron-rich due to

resonance.

55.2
Methyl (

)
Methoxy carbon.

26.6 Methine (CH) Isopropyl methine.

22.6
Methyl (

)

Isopropyl methyls

(equivalent).
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Technical Note: The chemical shift of C-1 (156.7 ppm) confirms the preservation of the ether

linkage. The significant separation between the methoxy methyl (55.2 ppm) and isopropyl

methyls (22.6 ppm) allows for rapid purity assessment during synthesis.

Mass Spectrometry (MS) & Fragmentation Logic
The mass spectrum of 2-isopropylanisole is dominated by alkyl cleavage driven by the

stability of the resulting carbocations.

Ionization Mode: Electron Impact (EI), 70 eV.
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m/z Intensity Ion Type
Fragment
Structure

Mechanism

150 ~30% Molecular Ion.

135 100% (Base)

Loss of Methyl (

). Cleavage of

the isopropyl

group to form a

stabilized

benzylic cation.

119 ~5-10%

Loss of Methoxy

(

).

105 ~25%
Further alkyl

fragmentation.

91 ~15% Tropylium Ion

Rearrangement

of the benzyl

cation; diagnostic

for

alkylbenzenes.

77 ~10% Phenyl Cation
Complete

substituent loss.

Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway leading to the base peak

and secondary ions.
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Molecular Ion (m/z 150)
[C10H14O]+.

Base Peak (m/z 135)
[M - CH3]+

-CH3 (Methyl Radical)
Benzylic Cleavage

Phenyl Cation (m/z 77)
[C6H5]+

Direct Cleavage

Tropylium Ion (m/z 91)
[C7H7]+

-C2H4O (Rearrangement)
Loss of Acetaldehyde equivalent

-CH2

Click to download full resolution via product page

Figure 1: Primary mass spectrometry fragmentation pathway for 2-Isopropylanisole showing

the dominant methyl loss.

Infrared (IR) Spectroscopy
The IR spectrum serves as a "fingerprint" for the ortho-substitution pattern and the ether

functionality.

Wavenumber (

)
Vibration Mode Functional Group Notes

2960 - 2870 C-H Stretch
Alkyl

(Isopropyl/Methyl)

Strong intensity due to

high aliphatic H count.

1600, 1585, 1495 C=C Stretch Aromatic Ring

"Breathing" modes;

doublet near 1600 is

typical for anisoles.

1240 C-O Stretch Aryl Alkyl Ether

Asymmetric stretch.

Very strong,

diagnostic band.

1030 C-O Stretch Aryl Alkyl Ether Symmetric stretch.

750 C-H Bend
Ortho-substituted

Benzene

Out-of-plane (oop)

bending; diagnostic

for 1,2-substitution.
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Experimental Protocols
Synthesis: Methylation of 2-Isopropylphenol
This protocol describes the standard conversion of 2-isopropylphenol to 2-isopropylanisole
via O-methylation.

Reagents:

2-Isopropylphenol (1.0 eq)[2]

Dimethyl Sulfate (DMS) (1.1 eq) [Caution: Potent Alkylating Agent]

Sodium Hydroxide (NaOH) (1.2 eq, aq. solution)

Solvent: Acetone or Water/DCM biphasic system.

Workflow:

Dissolution: Dissolve 2-isopropylphenol in acetone. Add aqueous NaOH dropwise at 0°C.

Alkylation: Add Dimethyl Sulfate slowly to maintain temperature <10°C.

Reflux: Heat to reflux (approx. 60°C) for 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc

9:1).

Quench: Cool to room temperature. Add water to destroy excess DMS.

Extraction: Extract with Dichloromethane (

). Wash organic layer with water and brine.

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (bp ~198-200°C @ 760 mmHg).

Analytical Sample Preparation (NMR)
To ensure the reproducibility of the chemical shifts listed in Section 2:
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Solvent: Use

(99.8% D) containing 0.03% v/v TMS.

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g.,

drying agents) that cause line broadening.

Shimming: Optimize Z1 and Z2 shims until the TMS signal half-width is <0.5 Hz.

Visualization: Synthesis Workflow
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Start:
2-Isopropylphenol

Step 1: Deprotonation
(NaOH, 0°C)

Step 2: Methylation
(Dimethyl Sulfate, Reflux)

Formation of Phenoxide

Step 3: Quench & Extraction
(H2O / DCM)

TLC Confirmation

Step 4: Vacuum Distillation
(198-200°C)

Crude Oil

Final Product:
2-Isopropylanisole

>98% Purity

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow for the production of 2-Isopropylanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

2. 2-ISOPROPYLANISOLE(2944-47-0) 1H NMR [m.chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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